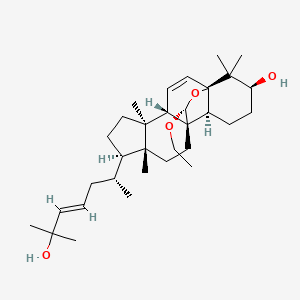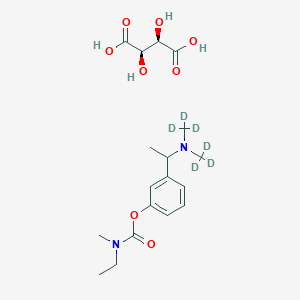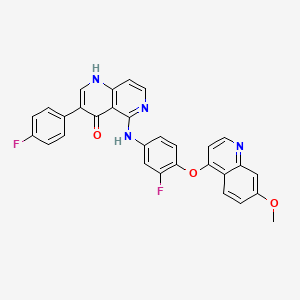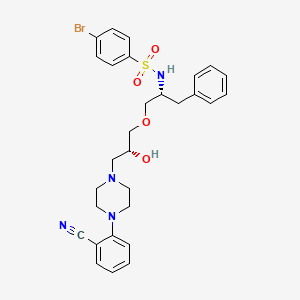![molecular formula C18H21N5O4 B12400500 (2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12400500.png)
(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Attachment of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions, often using benzylamine as the nucleophile.
Glycosylation: The purine base is then glycosylated with a sugar derivative to form the nucleoside structure.
Hydroxylation and Methylation: The final steps involve hydroxylation and methylation reactions to introduce the hydroxymethyl and methyl groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to modify the purine base or the sugar moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the purine base and the benzylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like benzyl chloride (C6H5CH2Cl) and sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, or substituted analogs, which may have different biological activities.
Aplicaciones Científicas De Investigación
(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of (2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes, thereby preventing the replication of viruses or the proliferation of cancer cells. The pathways involved include the inhibition of DNA polymerase and reverse transcriptase enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the substituents on the purine ring.
2’-Deoxyadenosine: A deoxyribonucleoside analog with a similar structure but lacking the hydroxyl group at the 2’ position.
Uniqueness
(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol: is unique due to the presence of the benzylamino group, which imparts distinct biological properties. This modification enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C18H21N5O4 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O4/c1-18(26)14(25)12(8-24)27-17(18)23-10-22-13-15(20-9-21-16(13)23)19-7-11-5-3-2-4-6-11/h2-6,9-10,12,14,17,24-26H,7-8H2,1H3,(H,19,20,21)/t12-,14?,17-,18+/m1/s1 |
Clave InChI |
IKAOBYHDMSOSMX-NJBQOQPGSA-N |
SMILES isomérico |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O |
SMILES canónico |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


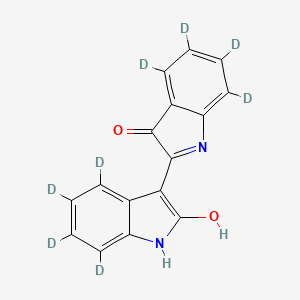
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)

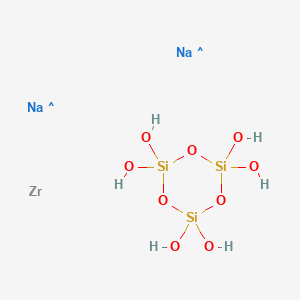
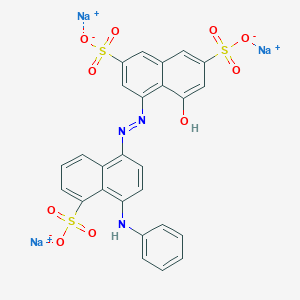
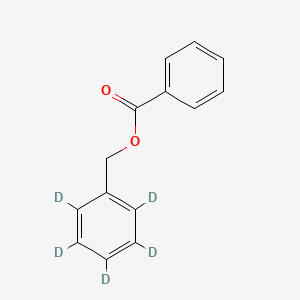
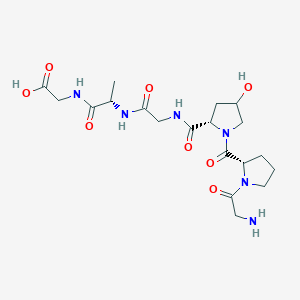
![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B12400447.png)
